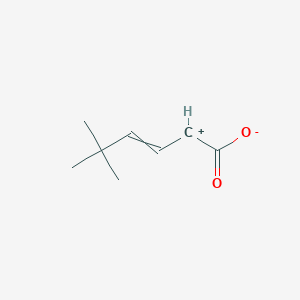
5,5-Dimethylhexa-2,3-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylhexa-2,3-dienoic acid is an organic compound characterized by its unique structure, which includes a diene (two double bonds) and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,5-Dimethylhexa-2,3-dienoic acid involves the use of ethyl (triphenylphosphoranylidene)acetate and 3,3-dimethylbutyryl chloride. The reaction is typically carried out in dichloromethane with triethylamine as a base, under nitrogen atmosphere . The reaction mixture is stirred at room temperature for an extended period, followed by purification steps involving silica gel filtration and solvent evaporation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylhexa-2,3-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can result in esters or amides, depending on the nucleophile used .
Applications De Recherche Scientifique
5,5-Dimethylhexa-2,3-dienoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 5,5-Dimethylhexa-2,3-dienoic acid exerts its effects involves its ability to participate in various chemical reactions due to its diene and carboxylic acid functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures . The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5,5-Dimethylhexa-2,3-dienoic acid include:
- 9-oxo-10E,12E-octadecadienoic acid
- 13-oxo-9Z,11E-octadecadienoic acid
- 12-oxo-5E,8E,10Z-heptadecatrienoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes two methyl groups at the 5-position and a diene system. This unique arrangement provides distinct reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
410087-76-2 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5,5-dimethylhex-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h4-6H,1-3H3 |
Clé InChI |
KWZKAAPIISJCGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C[CH+]C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


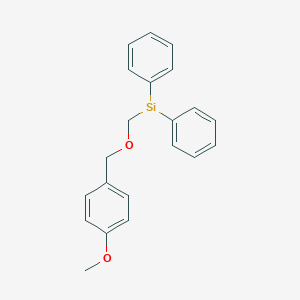
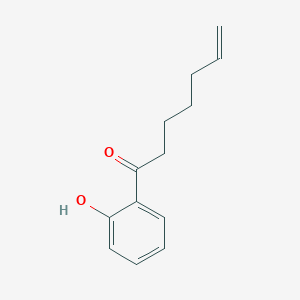
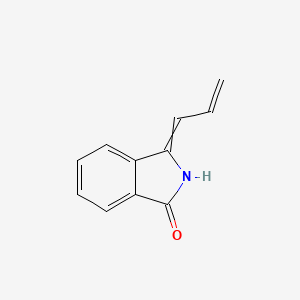


![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
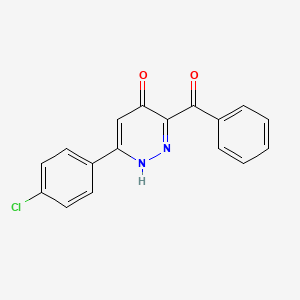

![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
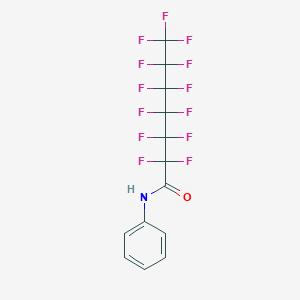

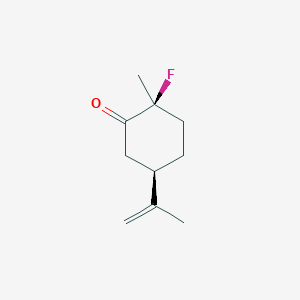
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

